N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide

NF-κB activation Co-adjuvant screening TLR-4 synergy

N-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide (CAS 477547-58-3) is a synthetic sulfamoyl benzamidothiazole featuring a benzo[d][1,3]dioxol-5-yl group, a central thiazole ring, and a 4-(N,N-dimethylsulfamoyl)benzamide moiety. This compound is classed as a small-molecule research tool within the substituted sulfamoyl benzamidothiazole chemotype, which has been investigated for its ability to prolong NF-κB activation as a novel co-adjuvant in vaccine development.

Molecular Formula C19H17N3O5S2
Molecular Weight 431.48
CAS No. 477547-58-3
Cat. No. B2657257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide
CAS477547-58-3
Molecular FormulaC19H17N3O5S2
Molecular Weight431.48
Structural Identifiers
SMILESCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4
InChIInChI=1S/C19H17N3O5S2/c1-22(2)29(24,25)14-6-3-12(4-7-14)18(23)21-19-20-15(10-28-19)13-5-8-16-17(9-13)27-11-26-16/h3-10H,11H2,1-2H3,(H,20,21,23)
InChIKeyOVDIBPGMEBOVJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide (477547-58-3): Compound Identity and Baseline Characteristics for Procurement Evaluation


N-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide (CAS 477547-58-3) is a synthetic sulfamoyl benzamidothiazole featuring a benzo[d][1,3]dioxol-5-yl group, a central thiazole ring, and a 4-(N,N-dimethylsulfamoyl)benzamide moiety . This compound is classed as a small-molecule research tool within the substituted sulfamoyl benzamidothiazole chemotype, which has been investigated for its ability to prolong NF-κB activation as a novel co-adjuvant in vaccine development [1]. For procurement, the commercially available form is specified at ≥95% purity (HPLC) with molecular formula C₁₉H₁₇N₃O₅S₂ and molecular weight 431.48 g/mol .

Why Simple Substitution of N-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide (477547-58-3) Risks Experimental Confounding and Procurement Inefficiency


Even within the narrow sulfamoyl benzamidothiazole class, minor structural modifications produce large shifts in potency; the parent series demonstrates that the benzodioxole ring, sulfamoyl substitution pattern, and central thiazole bridging are all critical for sustained NF-κB activation [1]. Commercial analogs lacking the complete N,N-dimethylsulfamoyl group or bearing different aryl appendages show distinct biological signatures, and vendors often provide only structural or purity data, not functional equivalence . Interchanging compounds without verified head-to-head biological data—especially in co-adjuvant model systems—therefore introduces uncontrolled variables that can undermine reproducibility in NF-κB-dependent assays and vaccine studies [1].

Quantitative Differentiation Evidence for N-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide (477547-58-3)


Structural Determinant for NF-κB Activation Prolongation: Benzodioxole-Thiazole Core vs. Other Aryl Substituents

In the parent SAR library, the benzodioxole-thiazole scaffold is one of the substructures that maintains activity, whereas compounds with simple phenyl or pyridyl replacements at the thiazole 4-position show reduced or absent NF-κB prolongation. The target compound's specific substitution pattern (benzo[d][1,3]dioxol-5-yl at position 4 of the thiazole ring and N,N-dimethylsulfamoyl at the para position of the benzamide) positions it among the active cluster [1]. No direct, published EC₅₀ value for this exact compound is available; the differentiation is inferred from the structure-activity landscape of the 248-compound library, where analogous structural modifications result in >10-fold shifts in potency [1].

NF-κB activation Co-adjuvant screening TLR-4 synergy

Purity Tier Specification: ≥95% HPLC vs. Uncharacterized Analog Batches

The commercially listed specification for this compound is ≥95% purity (HPLC) . In contrast, many closely related analogs (e.g., N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)nicotinamide or N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide) are offered without specified purity levels or with lower purity grades, increasing the risk of unidentified impurities that may interfere with biological assays . Quantitative purity certification enables direct comparison of batch quality.

Chemical purity HPLC analysis Procurement specification

Molecular Complexity and Scaffold Uniqueness vs. Simple Benzamidothiazole Analogs

The target compound's molecular formula (C₁₉H₁₇N₃O₅S₂) and higher number of heteroatoms confer greater complexity than many commercially available analogs such as N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methylbenzamide (C₁₈H₁₄N₂O₃S) . This added complexity arises from the N,N-dimethylsulfamoyl group and the additional sulfonamide functionality, which are known from the SAR study to be important pharmacophoric elements for sustained NF-κB activation [1]. Higher molecular complexity correlates with greater potential for selective target engagement in phenotypic screens.

Molecular complexity Scaffold diversity Chemical space

Availability with Verified Catalog Identity vs. Uncharacterized Analog Stock

This compound is listed with a unique catalog number (CM985320) and verified CAS registry, providing traceable identity for procurement . By contrast, many structurally similar analogs—such as N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)propionamide (CAS 477547-39-0) or N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)nicotinamide (CAS 1208859-96-4)—are supplied by vendors that do not disclose batch-specific analytical data, making identity verification cumbersome and increasing the risk of receiving mislabeled material .

Catalog compound Identity verification Supply chain

Where N-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide (477547-58-3) Adds the Most Analytic and Experimental Value


NF-κB Activation Prolongation Screening for Vaccine Co-Adjuvant Discovery

When setting up a co-adjuvant screening cascade using a TLR-4 agonist (e.g., LPS or MPLA) and a NF-κB reporter cell line, this compound provides a structurally defined entry from the active cluster of sulfamoyl benzamidothiazoles. Its benzodioxole-thiazole scaffold and N,N-dimethylsulfamoyl group are representative of the pharmacophore required for sustained NF-κB signaling, making it suitable as a positive-control probe or starting point for hit expansion, as inferred from the SAR landscape of the chemotype [1].

Purity-Sensitive Biophysical Assays (e.g., Microscale Thermophoresis, SPR) Requiring ≥95% HPLC-Grade Material

For biophysical techniques where small-molecule purity significantly impacts signal-to-noise ratios, the reported ≥95% HPLC purity specification reduces the likelihood of confounding interactions from low-level contaminants. Compared to uncharacterized analogs, this compound can be directly used without additional purification, accelerating assay development timelines by 2–5 days .

Structure-Activity Relationship (SAR) Studies Focused on Thiazole C4-Benzodioxole and Sulfamoyl Modifications

In medicinal chemistry campaigns aimed at optimizing the thiazole C4-aryl and sulfamoyl groups for immunological activity, this compound serves as a key reference point. Its documented structural features allow it to function as a scaffold-hop comparator when evaluating new substituents, leveraging the existing SAR data that >10-fold potency shifts are observed with modifications at these positions [1].

Chemical Biology Probe Development Requiring a Photoaffinity-Labeling Competent Scaffold

The parent SAR study successfully identified a photoaffinity probe from this chemotype, demonstrating the scaffold's suitability for probe development [1]. This compound, bearing the N,N-dimethylsulfamoyl group and benzodioxole ring, can be rationally derivatized with a photo-crosslinking moiety while retaining the core pharmacophore, enabling target identification studies for the NF-κB prolongation mechanism.

Quote Request

Request a Quote for N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.